molecular formula C6H3BrFNO3 B1289493 4-Bromo-2-fluoro-5-nitrophenol CAS No. 661463-12-3

4-Bromo-2-fluoro-5-nitrophenol

Cat. No. B1289493
Key on ui cas rn: 661463-12-3
M. Wt: 235.99 g/mol
InChI Key: FCGBLTVXZYYMCD-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

A solution of 4-bromo-2-fluoro-5-nitrophenyl ethyl carbonate (35 g, 113 mmole) in MeOH (200 mL) was treated with sodium bicarbonate (19 g, 227 mmole). The reaction mixture was stirred at 60 C for 4 hours. The methanol was evaporated under vacuum. Water (55 mL) was added to the residue and the aqueous layer was acidified to pH=5 by addition of a solution of 6N hydrogen chloride. The aqueous layer was extracted twice with ethyl acetate. The combined organic layers were dried over magnesium sulfate and evaporated under vacuum to afford the title compound (25 g, 93%) as a yellow solid. LC-MS (ES) (M+H)+ m/z=237.
Name
4-bromo-2-fluoro-5-nitrophenyl ethyl carbonate
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
C(=O)(OCC)[O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([Br:12])=[CH:5][C:4]=1[F:13].C(=O)(O)[O-].[Na+]>CO>[Br:12][C:6]1[C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:3]([OH:2])=[C:4]([F:13])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
4-bromo-2-fluoro-5-nitrophenyl ethyl carbonate
Quantity
35 g
Type
reactant
Smiles
C(OC1=C(C=C(C(=C1)[N+](=O)[O-])Br)F)(OCC)=O
Name
Quantity
19 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60 C for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was evaporated under vacuum
ADDITION
Type
ADDITION
Details
Water (55 mL) was added to the residue
ADDITION
Type
ADDITION
Details
the aqueous layer was acidified to pH=5 by addition of a solution of 6N hydrogen chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1[N+](=O)[O-])O)F
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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